(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine
Description
Propriétés
Formule moléculaire |
C11H15N |
|---|---|
Poids moléculaire |
161.24 g/mol |
Nom IUPAC |
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethanamine |
InChI |
InChI=1S/C11H15N/c1-8(12)10-6-2-4-9-5-3-7-11(9)10/h2,4,6,8H,3,5,7,12H2,1H3/t8-/m0/s1 |
Clé InChI |
NTFRABUEOUYTHK-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC2=C1CCC2)N |
SMILES canonique |
CC(C1=CC=CC2=C1CCC2)N |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of the ketone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of the corresponding aldehyde with a chiral amine.
Industrial Production Methods
Industrial production methods for (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine often involve large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and a chiral catalyst to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Medicine
In medicine, (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine is investigated for its potential therapeutic applications. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its chiral nature makes it an important intermediate in the synthesis of enantiomerically pure drugs.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine and analogous compounds:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|---|
| (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine | Inden-4-yl, ethanamine (S-configuration) | C₁₁H₁₅N | 161.24 | Primary amine | ~2.1 |
| (1R)-1-(2,3-Dihydro-1H-inden-5-yl)ethanamine | Inden-5-yl, ethanamine (R-configuration) | C₁₁H₁₅N | 161.24 | Primary amine | ~2.1 |
| 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone | Inden-5-yl, ethanone, phenyl, pyrrolidine | C₂₁H₂₃NO | 305.42 | Ketone, tertiary amine | ~3.8 |
| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | Halogenated phenyl (Br, F) | C₈H₈BrF₂N | 236.06 | Halogens, primary amine | ~2.5 |
| (S)-2,3-Dihydro-1H-inden-1-amine hydrochloride | Inden-1-yl, amine hydrochloride | C₉H₁₂ClN | 169.65 | Secondary amine, salt form | ~1.9 |
*LogP values estimated using fragment-based methods.
Key Observations:
- Positional Isomerism : The indenyl substituent’s position (4-yl vs. 5-yl) can alter steric and electronic interactions, impacting receptor selectivity .
- Functional Groups: The presence of a ketone (e.g., in the cathinone derivative) increases molecular weight and lipophilicity compared to primary amines .
- Chirality : Enantiomers like the (S)- and (R)-isomers may exhibit divergent pharmacological profiles due to stereospecific binding .
Pharmacological and Regulatory Considerations
- Psychoactive Potential: The cathinone derivative () is flagged as a new psychoactive substance (NPS), suggesting that indenyl ethanamines may share stimulant or hallucinogenic properties .
- Enantiomer-Specific Effects: The (R)-isomer () could exhibit different metabolic stability or toxicity compared to the (S)-form, a common phenomenon in chiral drugs .
- Halogenated Derivatives : Compounds like (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine () may show enhanced blood-brain barrier penetration due to halogen-induced lipophilicity .
Case Study: Comparison with a Cathinone Derivative
The compound 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () shares the indenyl backbone but includes a pyrrolidine ring and ketone group. These modifications:
- Increase molecular weight (305.42 g/mol vs. 161.24 g/mol).
- Enhance lipophilicity (LogP ~3.8 vs. ~2.1), likely improving CNS penetration.
- Introduce tertiary amine functionality, which may interact with monoamine transporters (e.g., dopamine, serotonin) .
Activité Biologique
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine, a chiral amine compound, has garnered significant attention in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a dihydroindene moiety and has a molecular formula of C11H15N with a molecular weight of approximately 175.23 g/mol. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
The biological activity of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine is primarily linked to its ability to modulate neurotransmitter systems. Its structural similarity to various neurotransmitters allows it to interact with multiple receptors, influencing neuronal signaling pathways. Key mechanisms include:
- Neurotransmitter Modulation : The compound has shown potential in interacting with receptors associated with neurotransmitter systems, particularly in the context of neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine may inhibit specific enzymes related to neurotransmitter degradation, thereby enhancing the availability of these neurotransmitters in synaptic clefts.
Research Findings
Recent studies have focused on the binding affinity and efficacy of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine at various receptors. Notable findings include:
- Binding Affinity : Interaction studies reveal that the compound exhibits significant binding affinity towards monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This suggests potential applications in treating disorders like Parkinson's disease.
Table 1: Comparative Binding Affinities
| Compound Name | Target Receptor | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine | MAO-B | 21 | 1641.3 (compared to MAO-A) |
| Rasagiline | MAO-B | 4.7 | - |
| Safinamide | MAO-B | 0.35 | - |
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine demonstrated its potential in protecting neuronal cells from oxidative stress. The compound was tested in vitro against neuronal cell lines exposed to neurotoxic agents. Results indicated a significant reduction in cell death and oxidative damage markers.
Case Study 2: Antidepressant-Like Activity
Another study explored the antidepressant-like effects of (S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine in animal models. Behavioral assays showed that administration of the compound resulted in increased locomotion and reduced immobility time in forced swim tests, indicative of antidepressant activity.
Structural Comparisons
(S)-1-(2,3-Dihydro-1H-inden-4-yl)ethanamine shares structural similarities with several other compounds that exhibit varying biological activities. A comparison highlights its unique features:
Table 2: Structural Comparison with Similar Compounds
| Compound Name | Structure | Similarity Index | Unique Features |
|---|---|---|---|
| (S)-2,3-Dihydro-1H-indene | Structure | 0.95 | Lacks amino group; used in polymer synthesis |
| (R)-2,3-Dihydro-1H-indene | Structure | 0.95 | Enantiomeric form; different biological activity profile |
| 5-Acetylindane | Structure | 0.90 | Contains an acetyl group; used in organic synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
